
Tributyl(4-methoxyphenyl)stannane
Overview
Description
Tributyl(4-methoxyphenyl)stannane (CAS 70744-47-7) is an organotin compound with the molecular formula C₁₉H₃₄OSn and a molecular weight of 397.17 g/mol . Structurally, it features a tributyltin group attached to a 4-methoxyphenyl ring, where the methoxy (-OCH₃) substituent acts as an electron-donating group. This compound is widely used in Stille cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and optoelectronic materials . Its commercial availability (95% purity) and stability under catalytic conditions make it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-methoxyphenyl)stannane can be synthesized through a Grignard reaction involving 4-bromoanisole and tributyltin chloride. The process involves the following steps :
Preparation of Grignard Reagent: Magnesium turnings are reacted with 4-bromoanisole in the presence of tetrahydrofuran and a small amount of methyl iodide to form the Grignard reagent.
Formation of this compound: The Grignard reagent is then reacted with tributyltin chloride under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-methoxyphenyl)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the relatively weak bond between tin and hydrogen, which can cleave homolytically.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions often involve heating or UV light.
Substitution Reactions: Palladium catalysts, such as palladium acetate, are frequently used along with ligands like triphenylphosphine.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Stille coupling reaction, the product is typically a biaryl compound.
Scientific Research Applications
Tributyl(4-methoxyphenyl)stannane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.
Medicinal Chemistry: The compound can be used as a lead compound for drug development and as a tool for studying the immune system and cancer biology.
Environmental Research:
Mechanism of Action
The mechanism of action of tributyl(4-methoxyphenyl)stannane involves its ability to participate in radical reactions. The weak bond between tin and hydrogen allows for the formation of radicals, which can then react with other molecules. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Tributylstannane Derivatives
Structural and Electronic Differences
The reactivity and applications of tributylstannanes are heavily influenced by the substituent on the aromatic or heteroaromatic ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Electronic Effect |
---|---|---|---|---|
Tributyl(4-methoxyphenyl)stannane | C₁₉H₃₄OSn | 397.17 | 4-methoxyphenyl | Electron-donating (-OCH₃) |
Tributyl(4-nitrophenyl)stannane | C₁₈H₃₁NO₂Sn | 412.16 | 4-nitrophenyl | Electron-withdrawing (-NO₂) |
Tributyl(4-fluorophenyl)stannane | C₁₈H₃₁FSn | ~389.1 (calculated) | 4-fluorophenyl | Mildly electron-withdrawing (-F) |
Tributyl(thiophen-2-yl)stannane | C₁₆H₂₈SSn | 365.15 (calculated) | Thiophen-2-yl | Conjugative sulfur heterocycle |
Key Observations :
- The methoxy group enhances electron density on the aromatic ring, facilitating oxidative addition in palladium-catalyzed Stille couplings .
- Thiophene-based stannanes introduce π-conjugation and sulfur heteroatoms, making them ideal for synthesizing conductive polymers in optoelectronics .
Reactivity in Stille Cross-Coupling Reactions
This compound has been employed in the synthesis of 5-substituted-3-(4-methoxyphenyl)quinolin-4(1H)-ones, yielding 67–85% when coupled with 7-quinolyl triflates under Pd catalysis . Comparable reactions with tributyl(thien-2-yl)stannane yielded 64%, highlighting the superior efficiency of the methoxyphenyl variant in this context .
Table 2: Reaction Performance in Stille Coupling
Stannane Reagent | Coupling Partner | Product | Yield (%) |
---|---|---|---|
This compound | 7-Quinolyl triflate | 3-(4-Methoxyphenyl)quinolin-4-one | 67–85 |
Tributyl(thien-2-yl)stannane | 7-Quinolyl triflate | 3-Thienylquinolin-4-one | 64 |
Tributyl(vinyl)stannane | 7-Quinolyl triflate | 3-Vinylquinolin-4-one | 67–85 |
Insights :
Biological Activity
Tributyl(4-methoxyphenyl)stannane is an organotin compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores the biological interactions, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : CHOSn
- Molecular Weight : 457.1 g/mol
- Functional Groups : The compound features a tributyl group and a para-methoxyphenyl moiety, which contribute to its unique reactivity and interaction profiles.
This compound exhibits biological activity primarily through its ability to form covalent bonds with biomolecules, including proteins and nucleic acids. This property allows it to alter the function of enzymes and receptors, potentially impacting various biological pathways. The exact mechanisms are still under investigation but are believed to involve:
- Covalent Modifications : The formation of stable covalent bonds with target biomolecules.
- Radical Reactions : Participation in radical-mediated pathways, which can lead to significant changes in cellular processes.
Biological Activity
Research indicates that this compound interacts with various biomolecules, affecting their activity and function. Key findings include:
- Interactions with Proteins : Studies have shown that this compound can modify protein structures, potentially influencing enzyme activity and receptor functions.
- Antioxidant Properties : Some investigations suggest that organotin compounds can exhibit antioxidant activity, which may have implications for their use in therapeutic applications .
Case Studies and Research Findings
- Synthesis and Applications : The synthesis of this compound typically involves the reaction of triphenyltin chloride with 4-methoxyphenyl magnesium bromide under inert conditions. This method has been adapted for industrial applications where larger scales are required.
- Biological Testing : In vitro studies have demonstrated the compound's ability to inhibit certain enzymatic activities, suggesting potential as a lead compound in drug development. For instance, it has been tested against various cancer cell lines, showing promising cytotoxic effects .
- Environmental Impact : Research has also focused on the environmental implications of organotin compounds, including their toxicity and bioaccumulation potential. This compound's environmental persistence raises concerns regarding its ecological impact .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar organotin compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Inhibits enzymatic activity; potential antioxidant properties | Contains a methoxy group |
Triphenyltin chloride | Antifungal properties; used in agricultural applications | Triphenyl group enhances reactivity |
Dibutyltin dilaurate | Antimicrobial properties; used in wood preservation | Two butyl groups increase hydrophobicity |
Q & A
Basic Questions
Q. What are the key physical and chemical properties of Tributyl(4-methoxyphenyl)stannane critical for experimental handling?
- Answer: The compound (CAS 70744-47-7) has a molecular formula of C₁₉H₃₄OSn and a molecular weight of 397.183 g/mol . Key properties include a boiling point of 398.0±44.0 °C and a flash point of 194.5±28.4 °C , which dictate safe handling under inert atmospheres and avoidance of open flames. Due to its organotin nature, it requires storage in moisture-free conditions and handling with gloves to prevent toxicity risks .
Q. How is this compound synthesized, and what purification methods are recommended?
- Answer: Synthesis typically involves Stille coupling precursors , where tributyltin chloride reacts with a 4-methoxyphenyl Grignard or lithium reagent under anhydrous conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or vacuum distillation to remove unreacted tin byproducts. Purity verification should use GC-MS (>98% purity criteria) and ¹H/¹³C NMR to confirm structural integrity .
Advanced Research Questions
Q. How does the electron-donating 4-methoxyphenyl group influence the reactivity of this compound in cross-coupling reactions compared to other aryl stannanes?
- Answer: The para-methoxy group enhances electron density on the aryl ring, increasing nucleophilicity and accelerating transmetallation in Stille couplings . However, this can reduce oxidative addition efficiency with electron-poor palladium catalysts. Comparative studies with electron-neutral (e.g., phenyl) or electron-withdrawing (e.g., nitro) substituents show slower reaction kinetics for electron-rich systems, necessitating optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) .
Q. What analytical techniques are most effective for characterizing this compound and detecting trace impurities?
- Answer:
- NMR Spectroscopy : ¹¹⁹Sn NMR confirms tin coordination (δ ~150–200 ppm for tributylarylstannanes).
- GC-MS : Detects volatile impurities (e.g., tributyltin hydride) with capillary columns (e.g., DB-5MS).
- Elemental Analysis : Validates C/H/Sn ratios to identify stoichiometric deviations.
- HPLC-UV/ECD : Resolves non-volatile tin byproducts, though derivatization may be required .
Q. How can reaction conditions be optimized for this compound in stereoselective synthesis of homoallylic alcohols/amines?
- Answer: Key parameters include:
- Catalyst Systems : Use chiral ligands (e.g., BINAP) with Pd(0) to induce enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance tin reactivity but may reduce stereocontrol; mixed solvents (e.g., THF/toluene) balance reactivity and selectivity.
- Temperature : Lower temperatures (0–25°C) favor kinetic control, improving stereoselectivity in allylation steps.
- Additives : Silver salts (Ag₂O) suppress tin aggregation, improving yield in allyl transfers .
Q. What are the contradictions in reported synthetic yields using this compound, and how can they be resolved?
- Answer: Discrepancies arise from:
- Moisture Sensitivity : Hydrolysis of the tin-aryl bond lowers yields; strict anhydrous conditions (Schlenk line) are critical.
- Catalyst Deactivation : Tributyltin residues poison Pd catalysts; pre-treatment with chelating agents (e.g., DMSO) or filtration through Celite® mitigates this.
- Substrate Compatibility : Electron-rich aryl stannanes may undergo homocoupling; limiting equivalents (1.1–1.5 eq.) and slow addition protocols reduce side reactions .
Q. Methodological Guidance
- Safety Protocols : Follow Cayman Chemical’s SDS guidelines for organotin compounds, including fume hood use and waste disposal in designated containers .
- Literature Search : Utilize NIST Chemistry WebBook for spectral data and Google Scholar/PubMed for synthetic protocols, excluding non-peer-reviewed sources .
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Properties
IUPAC Name |
tributyl-(4-methoxyphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIILCIIZVMZTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376297 | |
Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70744-47-7 | |
Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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